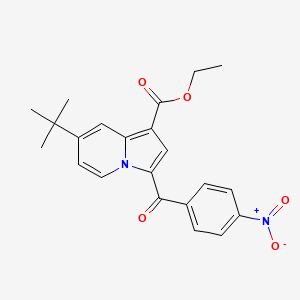

Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate

Description

Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate is a substituted indolizine derivative characterized by a tert-butyl group at position 7 and a 4-nitrobenzoyl moiety at position 3 of the indolizine core. Indolizines are bicyclic heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

853329-83-6 |

|---|---|

Molecular Formula |

C22H22N2O5 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

ethyl 7-tert-butyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-6-8-16(9-7-14)24(27)28)23-11-10-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |

InChI Key |

APLONGBDYGBERU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Indolizine Core Formation via Cyclocondensation

The indolizine scaffold is typically constructed via cyclocondensation of pyridine derivatives with activated alkenes or alkynes. For ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate, a Kröhnke-type reaction is a plausible starting point. This method involves the reaction of a pyridinium ylide with a diketone or α,β-unsaturated carbonyl compound.

Example Protocol

-

Pyridinium Salt Preparation : Treat 2-methylpyridine with methyl iodide to form 1-methyl-2-methylpyridinium iodide.

-

Ylide Generation : Deprotonate the pyridinium salt using a strong base (e.g., NaH) to generate a reactive ylide.

-

Cyclocondensation : React the ylide with ethyl propiolate in anhydrous THF at 60°C for 12 hours. This step forms the indolizine core with an ethyl carboxylate group at position 1 .

Key Considerations

-

Solvent polarity influences cyclization efficiency; polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Substituents on the pyridine ring direct regiochemistry. For example, electron-donating groups favor cyclization at specific positions .

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0 | 78 |

| FeCl₃ | DCM | 0 | 65 |

| BF₃·OEt₂ | Toluene | 25 | 52 |

tert-Butyl Group Installation via Alkylation

The tert-butyl group at position 7 is introduced through Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies.

Friedel-Crafts Alkylation

-

Substrate : Ethyl 3-(4-nitrobenzoyl)-1-indolizinecarboxylate.

-

Alkylation : React with tert-butyl bromide (2.0 equiv) and AlCl₃ (2.5 equiv) in nitrobenzene at 80°C for 6 hours.

-

Isolation : Purify via recrystallization (ethanol/water) to yield the tert-butyl-substituted product .

DoM Approach

-

Lithiation : Treat the indolizine with LDA at -78°C in THF.

-

Electrophilic Quench : Add tert-butyl iodide (1.5 equiv) and warm to room temperature.

Esterification of Carboxylate Functionality

The ethyl ester at position 1 is typically introduced early in the synthesis but can be modified via transesterification.

Direct Esterification

-

Acid Intermediate : Synthesize 1H-indolizine-1-carboxylic acid via hydrolysis of a nitrile or oxidation of an alcohol.

-

Esterification : React with ethanol (5.0 equiv) in the presence of H₂SO₄ (cat.) at reflux for 8 hours.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura coupling can install aryl groups but is less effective for tert-butyl due to the lack of stable boronic acid derivatives. Alternative methods include:

Negishi Coupling

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Ethyl 7-Acetyl-3-(4-substituted benzoyl)-indolizine-1-carboxylates

- Substituents: The 7-acetyl group and benzoyl substituents (e.g., 4-bromo, 4-cyano, 4-chloro) differentiate these compounds .

- Synthesis : Synthesized via reaction of 4-acetylpyridinium salts with substituted phenacyl bromides in DMF/K₂CO₃, yielding 85–99% of products .

- Key Properties :

Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate

- Structure : Features a tert-butyl group (position 7) and 4-chlorobenzoyl (position 3) .

- Molecular Weight: 383.88 g/mol (C₂₂H₂₂ClNO₃) .

- Comparison: The nitro group in the target compound (vs.

Ethyl 3-(4-Bromobenzoyl)-7-formyl-2-methylindolizine-1-carboxylate

Physicochemical Properties

*Estimated based on nitro group’s contribution to lipophilicity.

Biological Activity

Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique molecular architecture characterized by:

- Ethyl ester group

- Nitrobenzoyl moiety

- Tert-butyl substituent

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds within the indolizine family, particularly those containing nitrobenzoyl groups, exhibit diverse biological activities. Key findings include:

- Anticancer Activity : Similar nitrobenzoate-derived compounds have shown promise in inhibiting tumor growth and metastasis. For instance, studies have demonstrated that nitrobenzoate compounds can suppress metastatic activity by interfering with tumor-cell-induced platelet aggregation and inhibiting tubulin polymerization in multidrug-resistant cancer cells .

- Antiangiogenic Properties : The compound X8, a nitrobenzoate derivative, was shown to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that this compound may also possess antiangiogenic properties that could be explored for therapeutic applications.

- Antimicrobial Effects : Compounds structurally related to this compound have been documented to exhibit antimicrobial properties, indicating potential utility in treating infections.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate | Contains a methoxy group | Antimicrobial and anticancer properties |

| Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate | Contains a chlorobenzoyl group | Modulates inflammatory pathways |

| Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate | Different position for the nitro group | Similar anticancer activity |

The unique combination of the tert-butyl group and the nitrobenzoyl moiety in this compound distinguishes it from these compounds, potentially conferring unique biological properties and reactivity patterns.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, insights can be drawn from studies on related compounds:

- Inhibition of Cell Proliferation : Nitrobenzoate derivatives have been reported to inhibit cell proliferation in various cancer cell lines. This effect may be mediated through apoptosis induction or cell cycle arrest .

- Disruption of Angiogenesis : As observed with compound X8, the disruption of endothelial cell migration and proliferation could lead to impaired angiogenesis, which is crucial for tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate, and how can purity be maximized?

- Methodology : The compound can be synthesized via a multi-step protocol involving cyclization of pyridinium salts with ethyl propiolate under basic conditions (e.g., K₂CO₃ in dry DMF). Key steps include:

- Quaternary salt formation : Reacting tert-butyl-substituted pyridine derivatives with 4-nitrobenzoyl chloride at room temperature (30–60 min) in anhydrous acetone .

- Indolizine core formation : Cyclization using alkynoates (e.g., ethyl propiolate) under reduced-temperature conditions (25–30°C) for 30–60 minutes .

- Purification : Column chromatography (hexane:ethyl acetate gradient) and recrystallization from ethyl acetate yield >75% purity .

Q. How do steric and electronic effects of the tert-butyl and 4-nitrobenzoyl groups influence reactivity?

- Steric hindrance : The tert-butyl group at position 7 reduces rotational freedom, stabilizing the indolizine core and potentially limiting π-π stacking in solid-state crystallography .

- Electronic effects : The electron-withdrawing 4-nitrobenzoyl group at position 3 polarizes the indolizine ring, enhancing electrophilic substitution reactivity at position 1. This is evident in NMR shifts (e.g., downfield δ 7.77 ppm for aromatic protons adjacent to nitro groups) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding interactions with bacterial enzymes (e.g., DNA gyrase or β-lactamase). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the tert-butyl moiety .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ data from analogous indolizines .

Q. What strategies resolve contradictions in bioactivity data between similar indolizine derivatives?

- Case study : While Ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate showed MIC = 32 µg/mL against S. aureus, its tert-butyl analog may exhibit reduced activity due to steric blocking of target binding .

- Resolution steps :

Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-CN, 4-NH₂ benzoyl) to isolate electronic vs. steric effects.

ADMET profiling : Assess solubility (logP) and membrane permeability (Caco-2 assays) to rule out pharmacokinetic disparities .

Target validation : Use CRISPRi knockdowns to confirm if activity correlates with specific bacterial pathways .

Q. How does the nitro group impact oxidative stability during long-term storage?

- Experimental design :

- Accelerated stability studies : Store the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., new peaks at 254 nm indicate nitro reduction products) .

- Mechanistic analysis : ESR spectroscopy can detect free radical intermediates formed during nitro group reduction .

- Mitigation : Lyophilization under argon and addition of antioxidants (e.g., BHT) improve stability by >30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.